molecular formula C16H15NO2 B3038957 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid CAS No. 938146-99-7

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Cat. No.: B3038957
CAS No.: 938146-99-7
M. Wt: 253.29 g/mol
InChI Key: NNHJFDQPSDKLHK-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . This compound features a benzoic acid moiety linked to an indoline group, making it a significant molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid typically involves the reaction of indoline with a benzoic acid derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where indoline reacts with a benzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Indolinylmethyl)benzoic acid
  • 4-(Indolin-1-ylmethyl)benzoic acid
  • 4-(2,3-Dihydroindol-1-ylmethyl)benzoic acid

Uniqueness

4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with an indoline group makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHJFDQPSDKLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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